2-Cyclobutylazepane oxalate

説明

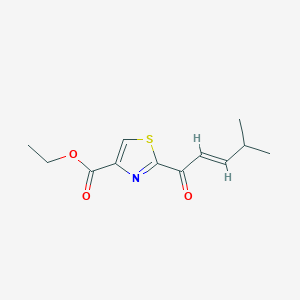

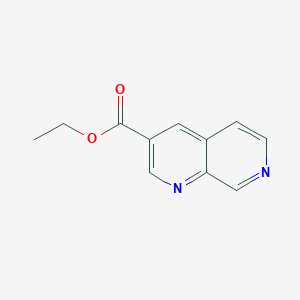

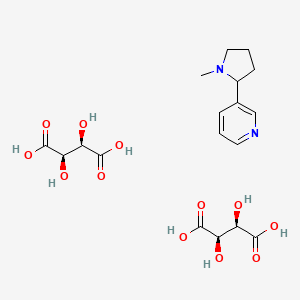

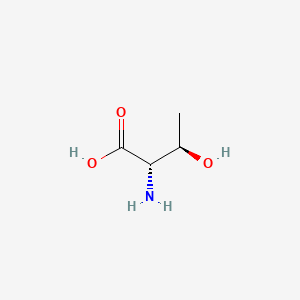

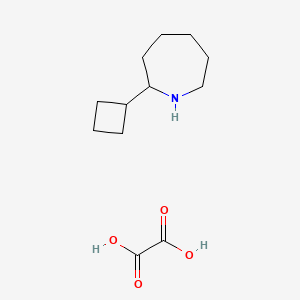

2-Cyclobutylazepane oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a cyclic amine that belongs to the azepane family and has a molecular formula of C10H17NO.C2H2O4.

作用機序

Mode of Action

It’s worth noting that oxalates, in general, are known to bind with divalent metal ions such as calcium, forming insoluble precipitates . This chelating ability can influence various biochemical processes.

Biochemical Pathways

Oxalates, including 2-Cyclobutylazepane oxalate, are involved in several biochemical pathways. They are secreted by fungi, bacteria, and plants as secondary metabolites . Oxalates are linked to nutrient availability, weathering of minerals, and precipitation of metal oxalates . They are also involved in the degradation of the lignocellulose complex by fungi . In fungi, oxalate is produced by oxidizing glucose to oxalate, involving the TCA and GLOX cycles .

Pharmacokinetics

Oxalates are known to be rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of platinum elimination, with fecal excretion accounting for only a small percentage of the administered dose . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .

Result of Action

Oxalates in general are known to participate in the biogeochemical cycles of certain nutrients and influence their bioavailability . They are also considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutylazepane oxalate. For instance, relative humidity and liquid water content can affect the formation of aqueous-phase oxalate . Oxalates are common constituents of plant tissues, and their environmental impact is derived from their decomposition by soil microorganisms, resulting in CO2 release and stimulation of the oxalate-carbonate pathway .

実験室実験の利点と制限

One of the main advantages of using 2-Cyclobutylazepane oxalate in lab experiments is its high potency and selectivity. The compound has been reported to exhibit its effects at low concentrations, making it an ideal candidate for pharmacological studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on 2-Cyclobutylazepane oxalate. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another area of interest is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Furthermore, the exploration of the compound's structure-activity relationship can help in the development of more potent and selective analogs.

Conclusion

In conclusion, 2-Cyclobutylazepane oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. The compound has been reported to exhibit antinociceptive, anxiolytic, and antidepressant effects, and has been investigated for its potential use in the treatment of Parkinson's disease and schizophrenia. The compound's high potency and selectivity make it an ideal candidate for pharmacological studies, and there are several future directions for the research on this compound.

合成法

The synthesis of 2-Cyclobutylazepane oxalate involves the reaction of cyclobutanone with 1,6-hexanediamine in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with oxalic acid to form 2-Cyclobutylazepane oxalate. This synthesis method has been reported to yield the product in good yields and high purity.

科学的研究の応用

2-Cyclobutylazepane oxalate has been extensively studied for its potential applications in the field of pharmacology. It has been reported to exhibit antinociceptive, anxiolytic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and schizophrenia.

特性

IUPAC Name |

2-cyclobutylazepane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.C2H2O4/c1-2-7-10(11-8-3-1)9-5-4-6-9;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFTYVWVMNGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylazepane oxalate | |

CAS RN |

915402-15-2, 1177306-14-7 | |

| Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915402-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177306-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。